Disopyramide phosphate
Overview
Description
Disopyramide phosphate is a class Ia antiarrhythmic agent used primarily to treat life-threatening ventricular arrhythmias. It functions as a sodium channel blocker, stabilizing the cardiac membrane and reducing myocardial excitability. This compound is known for its potent negative inotropic effects and is often used when other antiarrhythmic drugs, such as lidocaine, quinidine, or procainamide, are ineffective or cause intolerable side effects .
Mechanism of Action
Target of Action
Disopyramide phosphate is a Type 1 antiarrhythmic drug , similar to procainamide and quinidine . It primarily targets the sodium channels in the cardiac myocytes .
Mode of Action
This compound interferes directly with the depolarization of the cardiac membrane, serving as a membrane-stabilizing agent . It depresses the increase in sodium permeability of the cardiac myocyte during Phase 0 of the cardiac action potential, decreasing the inward sodium current . This results in an increased threshold for excitation and a decreased upstroke velocity .
Biochemical Pathways
This compound’s action on sodium channels affects the cardiac action potential . It shortens the sinus node recovery time, lengthens the effective refractory period of the atrium, and has a minimal effect on the effective refractory period of the AV node . It also prolongs conduction in accessory pathways .
Pharmacokinetics
This compound exhibits high bioavailability . It is metabolized in the liver, primarily through CYP3A4-mediated processes . The elimination half-life ranges from 4 to 10 hours , and about 80% of the drug is excreted renally . The drug shows a variable degree of protein binding (50% to 65%), which is concentration-dependent .
Result of Action
This compound has a negative inotropic effect on the ventricular myocardium, significantly decreasing contractility . It also has an anticholinergic effect on the heart, which accounts for many of its adverse side effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, renal failure or myocardial infarction can prolong the drug’s elimination half-life . Additionally, the drug’s protein binding is highly dependent on concentration, with the unbound (free) fraction increasing with increasing drug concentration . This suggests that changes in the drug’s concentration in the body, due to factors such as dose adjustments or interactions with other drugs, could significantly impact its therapeutic effectiveness.
Biochemical Analysis
Biochemical Properties
Disopyramide phosphate interferes directly with the depolarization of the cardiac membrane, serving as a membrane-stabilizing agent . It has a depressant action on the heart similar to that of guanidine . It also possesses some anticholinergic and local anesthetic properties .
Cellular Effects
At therapeutic plasma levels, this compound shortens the sinus node recovery time, lengthens the effective refractory period of the atrium, and has a minimal effect on the effective refractory period of the AV node . It has little effect on AV-nodal and His-Purkinje conduction times or QRS duration . Prolongation of conduction in accessory pathways occurs .
Molecular Mechanism
This compound is a Type 1 antiarrhythmic drug, similar to procainamide and quinidine . It inhibits the fast sodium channels . In animal studies, this compound decreases the rate of diastolic depolarization (phase 4) in cells with augmented automaticity, decreases the upstroke velocity (phase 0), and increases the action potential duration of normal cardiac cells .
Temporal Effects in Laboratory Settings
The elimination half-life of this compound varies from 4.5 to nine hours, and it can be even longer in cases of renal failure or myocardial infarction . There exists an extremely variable degree of protein binding (10 to 70 percent), which is highly dependent on concentration .
Dosage Effects in Animal Models
In animal studies, this compound has shown to decrease the rate of diastolic depolarization in cells with augmented automaticity . The specific effects of varying dosages in animal models are not mentioned in the available resources.
Metabolic Pathways
This compound is metabolized to N-desisopropyl disopyramide in the liver, with approximately 50 percent of the parent drug excreted unchanged .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disopyramide phosphate can be synthesized through a multi-step process involving the reaction of 2-pyridineacetamide with diisopropylamine and phenylacetonitrile. The reaction typically occurs in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The resulting product is then treated with phosphoric acid to form this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes rigorous purification steps, such as recrystallization and chromatography, to remove impurities and achieve the desired pharmaceutical grade .
Chemical Reactions Analysis
Types of Reactions: Disopyramide phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-desisopropyl disopyramide, a major metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly involving the amide and pyridine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used under controlled conditions.
Substitution: Substitution reactions often involve reagents such as alkyl halides and bases like sodium hydroxide.
Major Products:
N-desisopropyl disopyramide: Formed through oxidation.
Various substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
Disopyramide phosphate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study sodium channel blockers and their effects on cardiac cells.
Biology: Investigated for its role in modulating ion channels and its impact on cellular electrophysiology.
Medicine: Primarily used to treat ventricular arrhythmias and hypertrophic cardiomyopathy. It is also studied for its potential use in other cardiac conditions.
Industry: Utilized in the pharmaceutical industry for the development of antiarrhythmic drugs and related research
Comparison with Similar Compounds
Quinidine: Another class Ia antiarrhythmic agent with similar sodium channel-blocking properties.
Procainamide: Used for similar indications but has a different side effect profile.
Lidocaine: A class Ib antiarrhythmic agent with a faster onset of action but shorter duration
Uniqueness of Disopyramide Phosphate: this compound is unique due to its potent negative inotropic effects, making it particularly effective for reducing ventricular outflow gradients in hypertrophic cardiomyopathy. It is also known for its significant anticholinergic effects, which can be both beneficial and a source of side effects .
Properties
IUPAC Name |
4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide;phosphoric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O.H3O4P/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19;1-5(2,3)4/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25);(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDDQFMPGMYYQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N3O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3737-09-5 (Parent) | |
Record name | Disopyramide phosphate [USAN:USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022059605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30944685 | |
Record name | 2-(1-(Ammoniocarbonyl)-3-(diisopropylammonio)-1-phenylpropyl)pyridinium phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>65.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855629 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
22059-60-5 | |
Record name | Disopyramide phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22059-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disopyramide phosphate [USAN:USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022059605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DISOPYRAMIDE PHOSPHATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756744 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1-(Ammoniocarbonyl)-3-(diisopropylammonio)-1-phenylpropyl)pyridinium phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[1-(ammoniocarbonyl)-3-(diisopropylammonio)-1-phenylpropyl)]pyridinium phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.673 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISOPYRAMIDE PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6BOM1935W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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